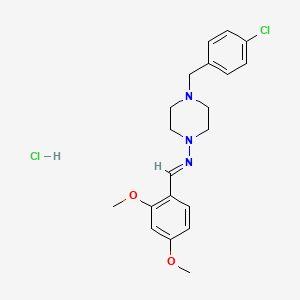
4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride, also known as CBP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This inhibition may lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the reduction of oxidative stress in cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
Future research on 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride could focus on its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. It could also be studied for its potential as an anti-inflammatory agent in the treatment of various inflammatory diseases. Additionally, further investigation into the mechanism of action of 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride could provide insight into its potential applications in other areas of research.
Synthesis Methods
The synthesis of 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride involves the reaction of 4-chlorobenzylamine, 2,4-dimethoxybenzaldehyde, and piperazine in the presence of hydrochloric acid. The resulting product is 4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride hydrochloride, which is a white crystalline powder.
Scientific Research Applications
4-(4-chlorobenzyl)-N-(2,4-dimethoxybenzylidene)-1-piperazinamine hydrochloride has shown potential as an anti-cancer agent, with studies indicating its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, with research suggesting that it may be effective in reducing inflammation in the body.
properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2.ClH/c1-25-19-8-5-17(20(13-19)26-2)14-22-24-11-9-23(10-12-24)15-16-3-6-18(21)7-4-16;/h3-8,13-14H,9-12,15H2,1-2H3;1H/b22-14+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNBACWALBFKKD-CWUUNJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4-dimethoxyphenyl)methanimine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777055.png)
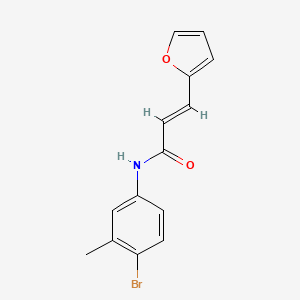
![N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5777067.png)
![2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5777069.png)



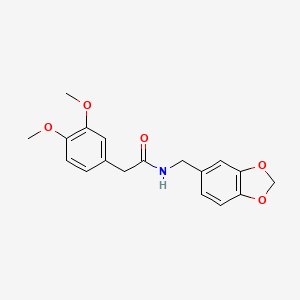
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide](/img/structure/B5777118.png)
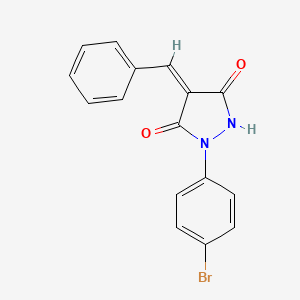
![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)
![4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777138.png)
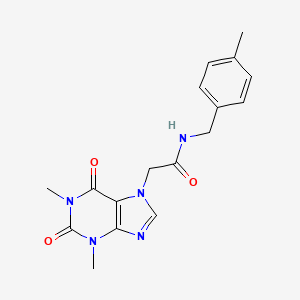
![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)